molecular formula C15H14ClN3O2 B2541232 (5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797321-46-0

(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

Cat. No. B2541232
CAS RN: 1797321-46-0
M. Wt: 303.75
InChI Key: ATFDBUXNSVVEOF-UHFFFAOYSA-N
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Description

The compound “(5-chloro-2-methoxyphenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a complex organic molecule. It contains a pyrido[4,3-d]pyrimidin-6(5H)-one moiety, which is a type of heterocyclic compound (a compound that contains atoms of at least two different elements). This moiety is connected to a 5-chloro-2-methoxyphenyl group. The exact properties of this compound would depend on the specifics of its structure and the arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrido[4,3-d]pyrimidin-6(5H)-one moiety would likely contribute to the compound’s aromaticity, a property that often leads to increased stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The presence of the pyrido[4,3-d]pyrimidin-6(5H)-one moiety might make the compound susceptible to reactions involving nucleophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the compound’s polarity, its molecular weight, and the presence of functional groups .

Scientific Research Applications

Anti-inflammatory Activities

Pyrimidines, the class of compounds to which this molecule belongs, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

NF-κB and AP-1 Inhibitors

Some pyrimidine derivatives have been identified as inhibitors of NF-κB and AP-1, two transcription factors that play key roles in inflammation and immune responses .

Recovery of Noble Metal Ions

The compound has been used in the recovery of noble metal ions (Au (III), Ag (I), Pd (II), Pt (II)) from aqueous solutions using two different separation processes: dynamic (classic solvent extraction) and static (polymer membranes) .

Solvent Extraction and Polymer Membrane Separation

The compound has been used in solvent extraction and polymer membrane separation processes for the recovery of noble metal ions from aqueous solutions .

Fluorescent Protein Research

While not directly related to the compound, research on fluorescent proteins (FPs) and their antibodies, particularly nanobodies, has seen significant progress . This could potentially open up new avenues for the use of the compound in the development of novel FPs or FP-targeting nanobodies.

Protodeboronation of Pinacol Boronic Esters

The compound has been used in the protodeboronation of pinacol boronic esters, a valuable but underdeveloped transformation in organic synthesis .

Future Directions

The study of new compounds like this one is an important part of medicinal chemistry and drug discovery. Future research could involve studying the compound’s biological activity, optimizing its structure for increased potency or selectivity, and investigating its potential as a therapeutic agent .

properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-21-14-3-2-11(16)6-12(14)15(20)19-5-4-13-10(8-19)7-17-9-18-13/h2-3,6-7,9H,4-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATFDBUXNSVVEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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